![molecular formula C15H16N4S B2784539 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852375-29-2](/img/structure/B2784539.png)
6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that’s of great interest in both academic and industrial research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves a multi-step procedure:
Formation of the Pyridazine Ring: : Start with an appropriately substituted hydrazine and an alpha-keto ester to construct the pyridazine ring.
Triazole Formation:
Thioether Introduction: : This compound features an isopropylthio group, usually introduced through nucleophilic substitution using an appropriate thiol.
Industrial Production Methods
Industrial methods might utilize more robust and scalable conditions:
Catalysis: : Employing metal catalysts to speed up reactions.
Optimization: : Reaction optimization to achieve higher yields and purity.
Solvent Systems: : Utilizing environmentally friendly solvent systems to adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions:
Oxidation: : The thioether group can be oxidized to sulfoxides or sulfones under oxidative conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro or azo intermediates, if present, can be reduced using agents like sodium borohydride.
Substitution: : Halogenated analogs can be substituted at different positions using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: : Sodium borohydride, hydrogen gas with Pd-C catalyst
Substitution: : Halogens, organometallics for nucleophilic substitution
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Amines, hydroxylamines
Substitution: : Various substituted triazolopyridazines depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate for synthesizing more complex molecules and can act as a ligand in coordination chemistry due to its multiple donor sites.
Biology
In biological sciences, derivatives of this compound exhibit interesting bioactivities, such as antimicrobial and anticancer properties. These activities are often attributed to the interaction of the compound with biological targets like enzymes or DNA.
Medicine
The triazolopyridazine scaffold is being investigated for its therapeutic potential. Compounds similar to 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine show promise as drug candidates for conditions such as cancer, infections, and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as specialty polymers or coatings with unique properties, leveraging its stability and reactivity.
Mechanism of Action
The mechanism of action for compounds like 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA, depending on the specific derivative and its intended application.
Pathways Involved: : It may inhibit enzyme activity by binding to the active site, or it might intercalate into DNA, disrupting replication processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(Methylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
6-(Ethylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
6-(Propylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
Highlighting Uniqueness
The uniqueness of 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its isopropylthio substitution, which can influence its physical and chemical properties, making it distinct in terms of solubility, stability, and reactivity compared to its analogs. This variation allows for fine-tuning of the compound's properties to suit specific applications.
That’s the dive into this compound. What’s next on the menu of curiosity for today?
Properties
IUPAC Name |
3-(4-methylphenyl)-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-10(2)20-14-9-8-13-16-17-15(19(13)18-14)12-6-4-11(3)5-7-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFFADNAAATAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
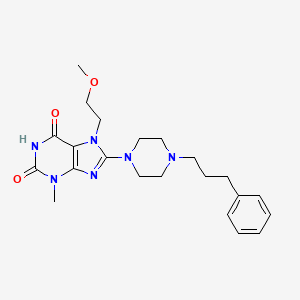
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2784457.png)

![methyl 2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoate](/img/structure/B2784460.png)
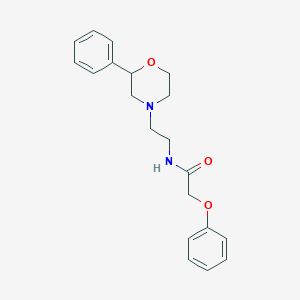
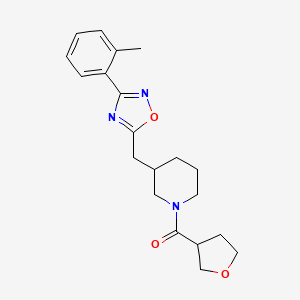

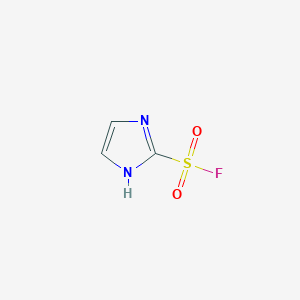
![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2784470.png)
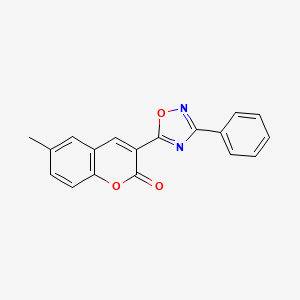

![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-2-ylpropanamide](/img/structure/B2784474.png)


